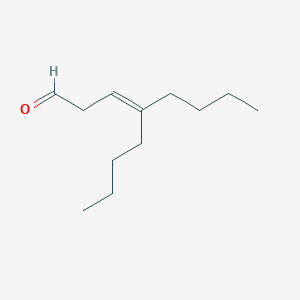
1-Methyl-2-methylidene-1-propylsilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-methylidene-1-propylsilinane is a silicon-containing organic compound with the molecular formula C10H20Si. This compound is characterized by the presence of a silicon atom bonded to a propyl group and a methylidene group, making it a unique member of the organosilicon family. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylidene-1-propylsilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high efficiency and selectivity in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-methylidene-1-propylsilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and reduced silicon species.
Substitution: New organosilicon compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-methylidene-1-propylsilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-methylidene-1-propylsilinane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various organic and inorganic species, facilitating the compound’s incorporation into complex molecular structures. The pathways involved in its reactions include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-methylene-1-propylsilinane
- 1-Methyl-2-methylidene-1-butylsilinane
- 1-Methyl-2-methylidene-1-ethylsilinane
Comparison: 1-Methyl-2-methylidene-1-propylsilinane stands out due to its unique combination of a propyl group and a methylidene group bonded to silicon. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of the propyl group enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments .
Eigenschaften
CAS-Nummer |
919800-97-8 |
|---|---|
Molekularformel |
C10H20Si |
Molekulargewicht |
168.35 g/mol |
IUPAC-Name |
1-methyl-2-methylidene-1-propylsilinane |
InChI |
InChI=1S/C10H20Si/c1-4-8-11(3)9-6-5-7-10(11)2/h2,4-9H2,1,3H3 |
InChI-Schlüssel |
ZNNBUQDQVCHUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si]1(CCCCC1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


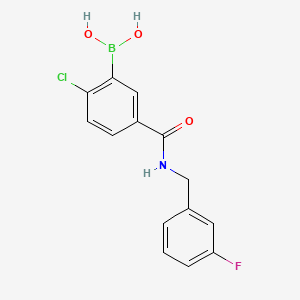
![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)
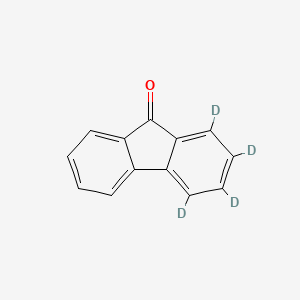
![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
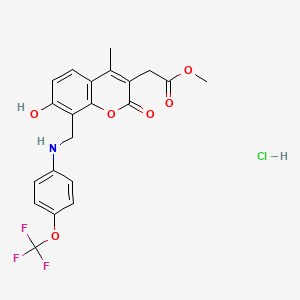
![[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene](/img/structure/B12640061.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
![[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone](/img/structure/B12640074.png)
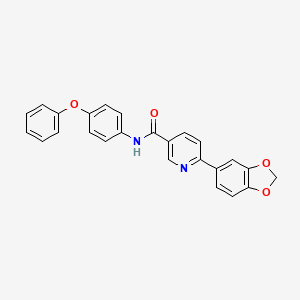
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-6-[[(2,4,6-trimethoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B12640089.png)
![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
